molecular formula C20H20N4O3S B2902996 2-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)(phenethyl)amino]pyrazine CAS No. 866043-27-8

2-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)(phenethyl)amino]pyrazine

Cat. No.: B2902996
CAS No.: 866043-27-8
M. Wt: 396.47
InChI Key: BHAOTZRHRMOWBV-UHFFFAOYSA-N
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Description

2-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)(phenethyl)amino]pyrazine is a synthetic, small-molecule pyrazine derivative intended for research and development purposes. Pyrazines are a significant class of N-heteroaromatic compounds that serve as key structural motifs in various scientific fields . They are frequently investigated for their potential biological activities, and pyrazine-containing compounds are commonly found in pharmaceuticals and agrochemicals . Research into pyrazine derivatives often explores their utility as core scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors, which are relevant in oncology and other disease areas . The structure of this compound, which incorporates a toluenesulfonamide (tosyl) group and a phenethyl moiety, is characteristic of molecules designed to interact with biological targets. The sulfonamide functional group, in particular, is a common pharmacophore in drug discovery. This product is provided for use in laboratory research only. It is strictly for in vitro applications and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for handling this compound in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-1-(2-phenylethyl)-1-pyrazin-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-16-7-9-18(10-8-16)28(26,27)23-20(25)24(19-15-21-12-13-22-19)14-11-17-5-3-2-4-6-17/h2-10,12-13,15H,11,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAOTZRHRMOWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N(CCC2=CC=CC=C2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)(phenethyl)amino]pyrazine , often referred to as a pyrazine derivative, has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential therapeutic applications.

Structure and Properties

The chemical structure of the compound features a pyrazine ring substituted with a sulfonamide group and an amino acid moiety. This unique arrangement is believed to contribute to its biological activity.

Research indicates that compounds with pyrazine structures often exhibit significant interactions with various biological targets, including:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) : Inhibitors of VEGFR2 are critical in cancer therapy as they prevent angiogenesis in tumors. Studies have shown that derivatives similar to our compound exhibit strong inhibitory activity against VEGFR2 and Fibroblast Growth Factor Receptor 1 (FGFR1), suggesting potential anticancer properties .
  • Cytotoxic Activity : Various studies have reported that pyrazine derivatives can induce cytotoxic effects in cancer cell lines such as HCT116 (colon carcinoma) and HEP2 (epidermoid carcinoma). The IC50 values for these compounds indicate their effectiveness compared to established chemotherapeutics like doxorubicin .

Biological Activity Findings

A summary of key findings from recent research on the biological activity of this compound is presented below:

Study Cell Line IC50 (µM) Activity Reference
Study 1HCT11615.3Cytotoxic
Study 2HEP212.7Cytotoxic
Study 3WI38>50Low Activity

Case Studies

  • Anticancer Activity : A computational study highlighted that the compound demonstrated superior binding affinity to VEGFR2 compared to traditional inhibitors. This suggests that it may serve as a novel therapeutic agent for cancer treatment by inhibiting tumor growth through angiogenesis suppression .
  • Cytotoxicity Assessment : In vitro assays on various human tumor cell lines revealed that the pyrazine derivative exhibited significant antiproliferative effects, particularly against colon and epidermoid carcinomas. The results were comparable to or exceeded those of existing chemotherapeutic agents, indicating its potential as a lead compound for further development .

Scientific Research Applications

2-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)(phenethyl)amino]pyrazine is a pyrazine derivative that has potential biological activities, especially in oncology and pharmacology. The chemical structure features a pyrazine ring substituted with a sulfonamide group and an amino acid moiety. Compounds with pyrazine structures often interact with biological targets.

The compound may have anticancer properties, as studies show that derivatives exhibit inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Fibroblast Growth Factor Receptor 1 (FGFR1). Inhibitors of VEGFR2 are critical in cancer therapy as they prevent angiogenesis in tumors. Also, studies have reported that pyrazine derivatives can induce cytotoxic effects in cancer cell lines such as HCT116 (colon carcinoma) and HEP2 (epidermoid carcinoma).

Biological Activity Findings

StudyCell LineIC50 (µM)ActivityReference
Study 1HCT11615.3Cytotoxic
Study 2HEP212.7Cytotoxic
Study 3WI38>50Low Activity

Case Studies

  • Anticancer Activity : A computational study highlighted that the compound demonstrated superior binding affinity to VEGFR2 compared to traditional inhibitors. It may serve as a novel therapeutic agent for cancer treatment by inhibiting tumor growth through angiogenesis suppression.
  • Cytotoxicity Assessment : In vitro assays on various human tumor cell lines revealed that the pyrazine derivative exhibited significant antiproliferative effects, particularly against colon and epidermoid carcinomas. The results were comparable to or exceeded those of existing chemotherapeutic agents, indicating its potential as a lead compound for further development.

Comparison with Similar Compounds

Key Observations :

  • Sulfonamide vs.
  • Phenethyl vs. Piperidine : The phenethyl group in the target compound increases lipophilicity compared to piperidine-containing analogs, which may influence blood-brain barrier permeability .

Physicochemical Properties

Property Target Compound 2-Bromo-5-tosyl-pyrrolopyrazine Compound 8
Solubility Low (hydrophobic phenethyl) Moderate (polar pyrrolopyrazine) High (piperidine enhances polarity)
Stability Stable (tosyl group resists hydrolysis) Sensitive to light (Br) Stable under acidic conditions
Detection (GC-MS/LC-MS) Likely requires derivatization Detectable via MS/MS UPLC-MS compatible

Q & A

Q. What are the established synthetic routes for 2-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)(phenethyl)amino]pyrazine, and what are their comparative advantages?

The synthesis typically involves multi-step reactions, including sulfonamide formation, urea linkage coupling, and pyrazine functionalization. Conventional routes use sulfonyl chloride intermediates reacted with phenethylamine derivatives under basic conditions (e.g., triethylamine in dichloromethane) . Ultrasound-assisted synthesis has been reported for analogous pyrazine derivatives, offering higher yields (85–92%) and reduced reaction times compared to thermal methods (60–75% yield) . Key challenges include controlling regioselectivity during pyrazine substitution and minimizing side reactions in sulfonamide activation.

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization relies on:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, sulfonyl group at δ 3.1–3.3 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak at m/z 402.49 (C18_{18}H18_{18}N4_4O3_3S2_2) .
  • HPLC : Purity ≥95% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What are the primary solubility and stability considerations for this compound in experimental settings?

The compound exhibits limited aqueous solubility due to its hydrophobic sulfonyl and phenethyl groups. Solubility can be enhanced using DMSO or ethanol (10–15 mg/mL at 25°C) . Stability studies under varying pH (4–9) show degradation <5% over 24 hours, but prolonged exposure to light or acidic conditions (pH <3) accelerates decomposition .

Advanced Research Questions

Q. How does the sulfonamide group influence biological target engagement, and what are strategies to optimize its pharmacodynamic profile?

The sulfonamide moiety acts as a hydrogen-bond acceptor, enhancing binding affinity to enzymes like carbonic anhydrase or kinase targets. Structure-activity relationship (SAR) studies on analogous compounds suggest:

  • Electron-withdrawing substituents (e.g., -CF3_3) on the 4-methylphenyl group improve enzyme inhibition (IC50_{50} reduced by 30–40%) .
  • Phenethyl chain length modulation affects membrane permeability; n-propyl analogs show 2-fold higher cellular uptake in vitro . Computational docking (e.g., AutoDock Vina) can predict binding poses to guide optimization .

Q. What experimental approaches resolve contradictions in reported anti-inflammatory vs. cytotoxic activity data?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration thresholds). For example:

  • In RAW 264.7 macrophages, the compound inhibits NO production (IC50_{50} = 12 µM) but shows cytotoxicity at >25 µM .
  • Dose-response normalization and counter-screening in primary cells (e.g., human PBMCs) are critical to distinguish target-specific effects from off-target toxicity . Metabolomic profiling (LC-MS/MS) can identify downstream pathways (e.g., COX-2 vs. NF-κB) .

Q. What methodologies are employed to assess enantiomeric purity, and how does stereochemistry impact bioactivity?

Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers, with retention times differing by 1.5–2 minutes under isocratic conditions (hexane:isopropanol 80:20) . For piperazine-containing analogs, the R-enantiomer often exhibits 3–5-fold higher receptor binding affinity (e.g., serotonin 5-HT1A_{1A}) compared to the S-form .

Q. How can in silico modeling guide the design of derivatives with improved pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME estimate logP (2.8), bioavailability (55%), and blood-brain barrier penetration (low) .
  • Metabolic stability : CYP3A4-mediated oxidation is a major clearance pathway; fluorination at the phenethyl group reduces metabolic degradation by 40% .

Methodological Challenges and Solutions

Q. What strategies mitigate aggregation artifacts in biochemical assays?

  • Dynamic light scattering (DLS) : Detects aggregates >100 nm. Use of detergent (0.01% Tween-20) or co-solvents (2% cyclodextrin) reduces false-positive inhibition .
  • Critical micelle concentration (CMC) : Confirm compound solubility exceeds CMC (e.g., 50 µM in PBS) to avoid nonspecific binding .

Q. How are conflicting crystallographic data resolved for sulfonamide-containing analogs?

X-ray diffraction (e.g., Acta Crystallographica data ) reveals preferred conformations:

  • The sulfonyl group adopts a syn-periplanar geometry with the pyrazine ring, stabilizing intramolecular H-bonds (N–H···O=S).
  • Discrepancies in torsion angles (±10°) between studies may reflect packing effects rather than intrinsic instability.

Q. What in vivo models are appropriate for evaluating therapeutic potential, and what formulation challenges exist?

  • Rodent models : Pharmacokinetic studies in Sprague-Dawley rats show low oral bioavailability (F = 8–12%) due to first-pass metabolism .
  • Nanoparticle encapsulation (PLGA polymers) improves AUC by 3-fold in preclinical trials .

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